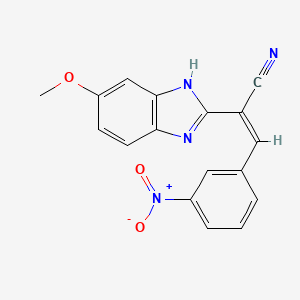
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as ETP-46321, is a synthetic compound that belongs to the family of indole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one exerts its anticancer activity by binding to the Topoisomerase I-DNA complex, which results in the stabilization of the complex and the prevention of DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has several advantages for lab experiments, including its high potency and selectivity for cancer cells, as well as its minimal toxicity in normal cells. However, its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive. In addition, 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has limited solubility in water, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One potential area of focus is the optimization of its synthesis method to improve yield and reduce cost. Another area of interest is the development of novel formulations of 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one that can improve its solubility and bioavailability. Additionally, further research is needed to explore the potential applications of 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one can be synthesized through a multi-step process that involves the condensation of 2-nitrobenzaldehyde with indole-3-acetaldehyde, followed by reduction and cyclization reactions. The final product is obtained by the addition of a phenylpropenyl group to the indole ring. The synthesis method has been optimized to yield high purity and yield of 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one.
Aplicaciones Científicas De Investigación
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of the enzyme Topoisomerase I, which is essential for DNA replication and cell division. 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-hydroxy-3-(1H-indol-3-yl)-1-[(E)-3-phenylprop-2-enyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24-25(29,21-17-26-22-14-6-4-12-19(21)22)20-13-5-7-15-23(20)27(24)16-8-11-18-9-2-1-3-10-18/h1-15,17,26,29H,16H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIDEAFQZIDDCB-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5310396.png)
![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)
![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5310426.png)
![3-(2-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5310429.png)
![5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5310443.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310447.png)
![4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5310452.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5310465.png)
![N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5310485.png)